

## Bonvalotidine A: A Technical Overview of its Chemical Structure and Properties

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Compound of Interest		
Compound Name:	Bonvalotidine A	
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### Introduction

**Bonvalotidine A** is a C19-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and diverse biological activities. Isolated from the roots of Delphinium bonvalotii, a plant used in traditional medicine, **Bonvalotidine A** represents a significant subject of study in phytochemistry and natural product synthesis.[1] This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and isolation of **Bonvalotidine A**, presenting the information in a manner accessible to researchers and professionals in the field of drug development.

### **Chemical Structure**

The chemical structure of **Bonvalotidine A** was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[1] The molecule possesses a complex hexacyclic ring system characteristic of C19-diterpenoid alkaloids.

The systematic name for **Bonvalotidine A** is not provided in the initial reports, but its molecular formula has been established as  $C_{27}H_{41}NO_{8}$ .[1]

Chemical Structure of Bonvalotidine A



### Chemical Structure of Bonvalotidine A

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Caption: A representation of the molecular formula of **Bonvalotidine A**.

## **Spectroscopic Data**

The structural determination of **Bonvalotidine A** was heavily reliant on a suite of spectroscopic techniques. The key quantitative data are summarized below for ease of reference and comparison.

### **Mass Spectrometry**

High-resolution mass spectrometry provided the exact mass of the protonated molecule, which was crucial for determining its elemental composition.

Parameter	Value	Reference
Ionization Mode	HR-ESI-MS	[1]
Observed m/z	508.2854 [M+H]+	[1]
Calculated m/z for C <sub>27</sub> H <sub>42</sub> NO <sub>8</sub> <sup>+</sup>	508.2859	[1]

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Bonvalotidine A** were recorded in CDCl<sub>3</sub>. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

<sup>1</sup>H NMR Spectroscopic Data for **Bonvalotidine A** (CDCl<sub>3</sub>)



Position	δ (ppm)	Multiplicity	J (Hz)	Reference
1-α	3.28	d	1.5	[1]
1-β	2.75	d	1.5	[1]
2-H	2.15	m	[1]	
3-H	2.65	m	[1]	
5-H	4.05	d	6.5	[1]
6-H	4.91	d	6.5	[1]
9-H	3.05	m	[1]	_
10-H	2.55	m	[1]	
12-H	2.01	m	[1]	
13-H	2.95	m	[1]	
14-H	4.21	d	6.0	[1]
15-H	2.25	m	[1]	
16-H	3.75	m	[1]	
17-H	2.85	S	[1]	_
19a	2.95	m	[1]	_
19b	2.51	m	[1]	
N-CH <sub>2</sub>	2.85	m	[1]	
N-CH <sub>2</sub>	2.45	m	[1]	
OCH₃-1	3.35	S	[1]	_
OCH₃-6	3.28	S	[1]	_
OCH₃-16	3.31	S	[1]	_
OCH₃-18	3.30	S	[1]	_
OAc	2.05	S	[1]	_



## Foundational & Exploratory

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N-CH <sub>2</sub> -CH <sub>3</sub>	1.05	t	7.0	[1]

<sup>13</sup>C NMR Spectroscopic Data for **Bonvalotidine A** (CDCl<sub>3</sub>)



1       86.1       [1]         2       26.5       [1]         3       32.1       [1]         4       38.5       [1]         5       53.5       [1]         6       90.8       [1]         7       88.5       [1]         8       78.1       [1]         9       50.1       [1]         10       45.5       [1]         11       49.5       [1]         12       29.5       [1]         13       43.1       [1]         14       84.1       [1]         15       34.5       [1]         16       82.5       [1]         17       61.5       [1]         18       76.5       [1]         19       55.1       [1]         N-Ch2       49.1       [1]         OCH3-6       58.1       [1]         OCH3-16       56.1       [1]	Position	δ (ppm)	Reference
3 32.1 [1] 4 38.5 [1] 5 53.5 [1] 6 90.8 [1] 7 88.5 [1] 8 78.1 [1] 9 50.1 [1] 10 45.5 [1] 11 49.5 [1] 12 29.5 [1] 13 43.1 [1] 14 84.1 [1] 15 34.5 [1] 16 82.5 [1] 17 61.5 [1] 18 76.5 [1] 19 55.1 [1] N-CH2 49.1 [1] OCH3-6 58.1 [1]	1	86.1	[1]
4 38.5 [1] 5 53.5 [1] 6 90.8 [1] 7 88.5 [1] 8 78.1 [1] 9 50.1 [1] 10 45.5 [1] 11 49.5 [1] 12 29.5 [1] 13 43.1 [1] 14 84.1 [1] 15 34.5 [1] 16 82.5 [1] 17 61.5 [1] 18 76.5 [1] 19 55.1 [1] N-CH <sub>2</sub> 49.1 [1] OCH <sub>3</sub> -6 58.1 [1]	2	26.5	[1]
5       53.5       [1]         6       90.8       [1]         7       88.5       [1]         8       78.1       [1]         9       50.1       [1]         10       45.5       [1]         11       49.5       [1]         12       29.5       [1]         13       43.1       [1]         14       84.1       [1]         15       34.5       [1]         16       82.5       [1]         17       61.5       [1]         18       76.5       [1]         19       55.1       [1]         N-CH2       49.1       [1]         OCH3-6       58.1       [1]	3	32.1	[1]
6 90.8 [1] 7 88.5 [1] 8 78.1 [1] 9 50.1 [1] 10 45.5 [1] 11 49.5 [1] 12 29.5 [1] 13 43.1 [1] 14 84.1 [1] 15 34.5 [1] 16 82.5 [1] 17 61.5 [1] 18 76.5 [1] 19 55.1 [1] N-CH2 49.1 [1] OCH3-6 58.1 [1]	4	38.5	[1]
7       88.5       [1]         8       78.1       [1]         9       50.1       [1]         10       45.5       [1]         11       49.5       [1]         12       29.5       [1]         13       43.1       [1]         14       84.1       [1]         15       34.5       [1]         16       82.5       [1]         17       61.5       [1]         18       76.5       [1]         19       55.1       [1]         N-CH2       49.1       [1]         OCH3-1       56.5       [1]         OCH3-6       58.1       [1]	5	53.5	[1]
8 78.1 [1] 9 50.1 [1] 10 45.5 [1] 11 49.5 [1] 12 29.5 [1] 13 43.1 [1] 14 84.1 [1] 15 34.5 [1] 16 82.5 [1] 17 61.5 [1] 18 76.5 [1] N-CH <sub>2</sub> 49.1 [1] OCH <sub>3</sub> -6 58.1 [1]	6	90.8	[1]
9 50.1 [1]  10 45.5 [1]  11 49.5 [1]  12 29.5 [1]  13 43.1 [1]  14 84.1 [1]  15 34.5 [1]  16 82.5 [1]  17 61.5 [1]  18 76.5 [1]  N-CH2 49.1 [1]  OCH3-6 58.1 [1]	7	88.5	[1]
10 45.5 [1]  11 49.5 [1]  12 29.5 [1]  13 43.1 [1]  14 84.1 [1]  15 34.5 [1]  16 82.5 [1]  17 61.5 [1]  18 76.5 [1]  N-CH2 49.1 [1]  OCH3-6 58.1 [1]	8	78.1	[1]
11       49.5       [1]         12       29.5       [1]         13       43.1       [1]         14       84.1       [1]         15       34.5       [1]         16       82.5       [1]         17       61.5       [1]         18       76.5       [1]         19       55.1       [1]         N-CH2       49.1       [1]         OCH3-1       56.5       [1]         OCH3-6       58.1       [1]	9	50.1	[1]
12 29.5 [1] 13 43.1 [1] 14 84.1 [1] 15 34.5 [1] 16 82.5 [1] 17 61.5 [1] 18 76.5 [1] 19 55.1 [1] N-CH <sub>2</sub> 49.1 [1] OCH <sub>3</sub> -6 58.1 [1]	10	45.5	[1]
13       43.1       [1]         14       84.1       [1]         15       34.5       [1]         16       82.5       [1]         17       61.5       [1]         18       76.5       [1]         19       55.1       [1]         N-CH2       49.1       [1]         OCH3-1       56.5       [1]         OCH3-6       58.1       [1]	11	49.5	[1]
14     84.1     [1]       15     34.5     [1]       16     82.5     [1]       17     61.5     [1]       18     76.5     [1]       19     55.1     [1]       N-CH2     49.1     [1]       OCH3-1     56.5     [1]       OCH3-6     58.1     [1]	12	29.5	[1]
15 34.5 [1] 16 82.5 [1] 17 61.5 [1] 18 76.5 [1] 19 55.1 [1]  N-CH2 49.1 [1] OCH3-6 58.1 [1]	13	43.1	[1]
16 82.5 [1] 17 61.5 [1] 18 76.5 [1] 19 55.1 [1] N-CH₂ 49.1 [1] OCH₃-1 56.5 [1]	14	84.1	[1]
17 61.5 [1] 18 76.5 [1] 19 55.1 [1] N-CH <sub>2</sub> 49.1 [1] OCH <sub>3</sub> -6 58.1 [1]	15	34.5	[1]
18 76.5 [1] 19 55.1 [1] N-CH <sub>2</sub> 49.1 [1] OCH <sub>3</sub> -1 56.5 [1] OCH <sub>3</sub> -6 58.1 [1]	16	82.5	[1]
19 55.1 [1]  N-CH₂ 49.1 [1]  OCH₃-1 56.5 [1]  OCH₃-6 58.1 [1]	17	61.5	[1]
N-CH <sub>2</sub> 49.1 [1] OCH <sub>3</sub> -1 56.5 [1] OCH <sub>3</sub> -6 58.1 [1]	18	76.5	[1]
OCH3-1     56.5     [1]       OCH3-6     58.1     [1]	19	55.1	[1]
OCH <sub>3</sub> -6 58.1 [1]	N-CH <sub>2</sub>	49.1	[1]
	OCH <sub>3</sub> -1	56.5	[1]
OCH <sub>3</sub> -16 56.1 [1]	OCH3-6	58.1	[1]
	OCH₃-16	56.1	[1]

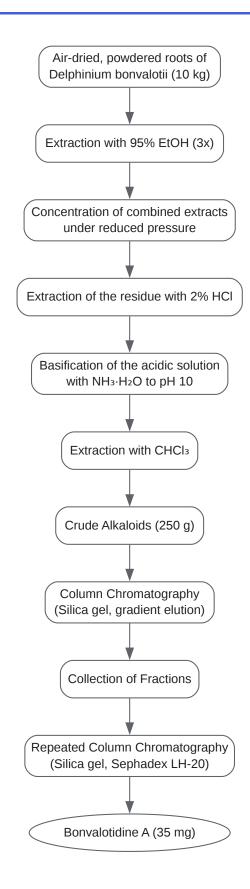


OCH₃-18	48.5	[1]
OAc (C=O)	170.1	[1]
OAc (CH₃)	21.8	[1]
N-CH <sub>2</sub> -CH <sub>3</sub>	13.5	[1]

# **Experimental Protocols Isolation of Bonvalotidine A**

The following protocol outlines the general procedure for the isolation of **Bonvalotidine A** from the roots of Delphinium bonvalotii.[1]





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Caption: Workflow for the isolation of Bonvalotidine A.



### **Detailed Steps:**

- Plant Material: The air-dried and powdered roots of Delphinium bonvalotii (10 kg) were used as the starting material.[1]
- Extraction: The powdered roots were extracted three times with 95% ethanol at room temperature.[1]
- Concentration: The combined ethanol extracts were concentrated under reduced pressure to yield a residue.[1]
- Acid-Base Extraction: The residue was then subjected to an acid-base extraction procedure.
   It was first extracted with 2% hydrochloric acid. The acidic solution was then basified with ammonia water to a pH of 10.[1]
- Solvent Extraction: The basified solution was extracted with chloroform to obtain the crude alkaloids (250 g).[1]
- Chromatographic Separation: The crude alkaloid mixture was subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether-acetone-diethylamine.[1]
- Purification: Fractions containing Bonvalotidine A were further purified by repeated column chromatography on silica gel and Sephadex LH-20 to yield the pure compound (35 mg).[1]

### **Biological Activity and Signaling Pathways**

As of the latest available information, there are no specific reports detailing the biological activity or the signaling pathways associated with **Bonvalotidine A**. Further research is required to elucidate the pharmacological properties of this complex natural product.

### Conclusion

**Bonvalotidine A** is a structurally intricate C19-diterpenoid alkaloid that has been successfully isolated and characterized. The comprehensive spectroscopic data presented in this guide serves as a valuable resource for chemists and pharmacologists. While its biological activities remain to be explored, the unique chemical architecture of **Bonvalotidine A** makes it an



interesting target for future pharmacological investigations and synthetic efforts. The detailed isolation protocol also provides a foundation for obtaining this and similar compounds for further study.

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### References

- 1. researchgate.net [researchgate.net]
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